(2-isocyanoethyl)cyclopropane
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Overview
Description
(2-isocyanoethyl)cyclopropane is an organic compound with the molecular formula C6H9N. It features a cyclopropane ring attached to an isocyanoethyl group, making it a unique structure with interesting chemical properties. This compound is part of the broader class of cyclopropanes, which are known for their strained ring systems and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-isocyanoethyl)cyclopropane typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper . This method allows for the formation of the cyclopropane ring with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-isocyanoethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.
Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropylamines .
Scientific Research Applications
(2-isocyanoethyl)cyclopropane has several applications in scientific research:
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-isocyanoethyl)cyclopropane involves its interaction with specific molecular targets. The isocyano group can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. Additionally, the strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, used as a building block in organic synthesis.
Cyclobutane: Another small ring compound with similar reactivity but less ring strain.
Cyclopentane: A larger ring with different chemical properties due to reduced ring strain.
Uniqueness
(2-isocyanoethyl)cyclopropane is unique due to the presence of both the cyclopropane ring and the isocyano group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
602268-87-1 |
---|---|
Molecular Formula |
C6H9N |
Molecular Weight |
95.1 |
Purity |
95 |
Origin of Product |
United States |
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